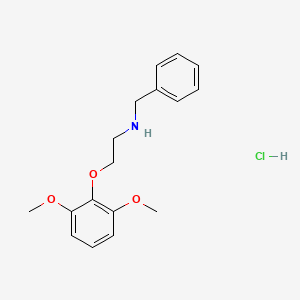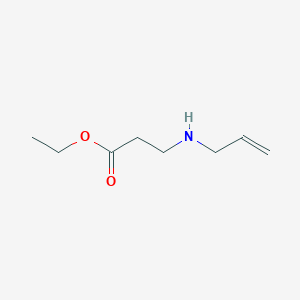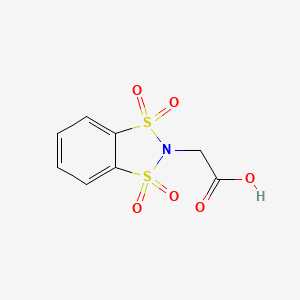
Tert-butyl 2-(benzyloxycarbonylamino)-2-methylpropanoate
Descripción general
Descripción
Tert-butyl 2-(benzyloxycarbonylamino)-2-methylpropanoate is an organic compound that belongs to the class of carboxylic acid esters. This compound is characterized by the presence of a tert-butyl ester group and a benzyloxycarbonyl-protected amino group. It is commonly used in organic synthesis, particularly in the preparation of amino acid derivatives and peptide synthesis.
Mecanismo De Acción
Target of Action
Tert-butyl 2-(benzyloxycarbonylamino)-2-methylpropanoate is a complex organic compoundSimilar compounds, such as tert-butyl groups, have been found to interact with various enzymes and proteins .
Mode of Action
It’s known that the tert-butyl group in similar compounds can elicit unique reactivity patterns due to its crowded structure . This compound might interact with its targets in a similar manner, causing changes in their function or structure.
Biochemical Pathways
Compounds with tert-butyl groups have been used as intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, mannich bases, and others . These compounds can affect various biochemical pathways, leading to downstream effects.
Pharmacokinetics
Similar compounds have been found to exhibit certain pharmacokinetic properties . The bioavailability of this compound would be influenced by these properties.
Result of Action
Based on the properties of similar compounds, it can be inferred that this compound might cause changes at the molecular and cellular levels, potentially affecting the function or structure of its targets .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other compounds can affect its stability and interaction with its targets . .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(benzyloxycarbonylamino)-2-methylpropanoate typically involves the protection of amino acids. One common method is the Steglich esterification, where the carboxylic acid is reacted with tert-butanol in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) . Another method involves the use of boron trifluoride diethyl etherate as a catalyst for the esterification of N-protected amino acids with tert-butanol .
Industrial Production Methods
In industrial settings, the production of tert-butyl esters often employs flow microreactor systems, which allow for efficient and scalable synthesis . These systems enable the direct introduction of the tert-butoxycarbonyl group into various organic compounds, making the process more versatile and sustainable.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 2-(benzyloxycarbonylamino)-2-methylpropanoate undergoes several types of chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Reduction: The benzyloxycarbonyl group can be removed by catalytic hydrogenation to yield the free amine.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: Carboxylic acid and tert-butanol.
Reduction: Free amine and benzyl alcohol.
Substitution: Substituted esters or amides.
Aplicaciones Científicas De Investigación
Tert-butyl 2-(benzyloxycarbonylamino)-2-methylpropanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptide synthesis.
Biology: Employed in the preparation of amino acid derivatives for studying protein structure and function.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: Applied in the production of fine chemicals and intermediates for various industrial processes.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl carbamate: Similar in structure but used primarily for protecting amines.
tert-Butyl 2-(benzyloxycarbonylamino)cyclopentanecarboxylate: Another tert-butyl ester with a different carbon backbone.
Uniqueness
Tert-butyl 2-(benzyloxycarbonylamino)-2-methylpropanoate is unique due to its specific combination of protecting groups, which provide stability under various reaction conditions and allow for selective deprotection. This makes it particularly valuable in the synthesis of peptides and other complex organic molecules.
Propiedades
IUPAC Name |
tert-butyl 2-methyl-2-(phenylmethoxycarbonylamino)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-15(2,3)21-13(18)16(4,5)17-14(19)20-11-12-9-7-6-8-10-12/h6-10H,11H2,1-5H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLSVSFBSNRNHKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C)(C)NC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4-[1,2,3]Triazol-2-yl-phenyl)-methanol](/img/structure/B3138206.png)
![[2-(Pyrazin-2-yl)phenyl]methanol](/img/structure/B3138226.png)






![[2-(3-Chlorophenyl)pyridin-3-yl]methanol](/img/structure/B3138268.png)
![3'-Fluoro-6-hydroxy-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B3138281.png)
![2-[(3-Morpholin-4-ylpropyl)amino]-5-nitrobenzonitrile](/img/structure/B3138295.png)


